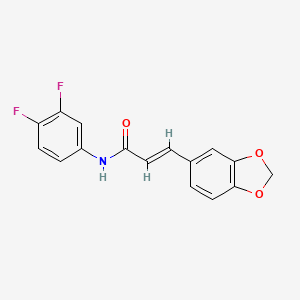

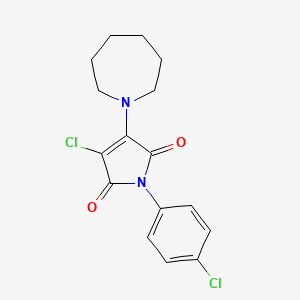

![molecular formula C15H18N4O2 B5594653 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , often involves novel, metal-free, three-component reactions for constructing C-N, C-O, and C-S bonds. For instance, a transition-metal-free approach has been developed for the facile construction of imidazo[1,2-a]pyridines, showcasing a method for forming these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated through various methods, including X-ray crystallography. For example, the structure of a 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine was determined, highlighting the importance of heterocyclization and the interaction of potential electrophilic centers (Guseinov et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives often involves carbonylation approaches for activating Csp2-H and Csp3-H bonds, opening new routes for synthesizing carbonyl derivatives. This transformation has been utilized to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common motifs in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties, including thermal stability and magnetic properties of imidazo[1,2-a]pyridine derivatives, have been investigated. For example, imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes exhibit distinct thermal stability and magnetic properties, which are influenced by the coordination environment around the metal ion and the structure of the ligands (Dylong et al., 2014).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including their redox behavior, electrophilic and nucleophilic sites, and interaction with various reagents, have been extensively studied. For instance, the Lewis acid-catalyzed synthesis of imidazopyridines through denitrogenative transannulation showcases the reactivity of these compounds under specific catalytic conditions, leading to high yields of desired products (Joshi et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound is related to imidazopyridine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery. Imidazopyridines, such as the related compounds synthesized in the studies below, exhibit a broad range of biological activities, making them valuable scaffolds for drug development.

New Methods for Preparation : Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound . Their approach offers a more efficient synthesis route, highlighting the ongoing research into improving the synthesis of such complex molecules A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015.

Novel Synthesis Techniques : Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating the utility of these compounds in developing luminescent materials. This research signifies the potential of imidazopyridine derivatives in applications beyond pharmaceuticals, such as in materials science G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017.

Advances in Synthesis Methods : Cao et al. (2014) introduced a novel metal-free synthesis approach for imidazo[1,2-a]pyridines, emphasizing the importance of developing environmentally friendly and efficient synthesis methods for such compounds. This study reflects the broader trend in chemical synthesis towards greener and more sustainable practices H. Cao, Xiaohang Liu, Limin Zhao, et al., 2014.

Applications in Drug Discovery

The structural features of imidazopyridine derivatives, closely related to the compound , have been extensively explored for their pharmacological properties, leading to potential therapeutic applications.

Antagonistic Properties : A study by Shim et al. (2002) on a compound structurally similar to the one , revealed its potent antagonistic activity at the CB1 cannabinoid receptor. This research underscores the potential therapeutic applications of imidazopyridine derivatives in conditions modulated by the endocannabinoid system J. Shim, W. Welsh, Etienne A. Cartier, et al., 2002.

Anticancer Activity : Kumar et al. (2013) evaluated the anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, highlighting the potential of imidazopyridine-related compounds in cancer therapy. The study provides insights into the structural features that may contribute to the anticancer activity of these compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(1-methylpyrrol-2-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18-8-3-5-12(18)13(20)15(21)19-9-2-4-11(10-19)14-16-6-7-17-14/h3,5-8,11H,2,4,9-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPAPYXQXDTOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)

![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)

![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)

![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)

![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)